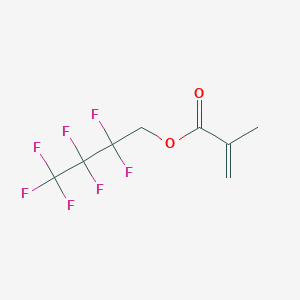

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F7O2/c1-4(2)5(16)17-3-6(9,10)7(11,12)8(13,14)15/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEHKBXCWMMOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31623-04-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31623-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3065586 | |

| Record name | (Perfluoropropyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13695-31-3 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13695-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013695313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,4-heptafluorobutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluoropropyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptafluorobutyl Methacrylate: A Technical Guide to Safe Handling and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyl methacrylate (HFBMA) is a fluorinated monomer utilized in the synthesis of specialty polymers. Its unique properties, imparted by the heptafluorobutyl group, make it a valuable component in the development of materials with low surface energy, high thermal stability, and chemical resistance. This guide provides an in-depth overview of the essential technical data and safety protocols for HFBMA, ensuring its safe and effective use in research and development settings. The CAS number for 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate is 13695-31-3 .[1][2][3]

Physicochemical and Safety Data

A comprehensive summary of the key quantitative data for Heptafluorobutyl Methacrylate is presented below. This information has been compiled from various safety data sheets and chemical databases.

| Property | Value | Reference |

| CAS Number | 13695-31-3 | [1][2][3] |

| EC Number | 237-217-7 | |

| Molecular Formula | C₈H₇F₇O₂ | [2] |

| Molecular Weight | 268.13 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 134-136 °C | |

| Density | 1.345 g/mL at 25 °C | |

| Refractive Index | n20/D 1.341 | |

| Flash Point | 37 °C | [4] |

| Purity | >98.0% (GC) | [4] |

Hazard Identification and Safety Precautions

Heptafluorobutyl methacrylate is classified as a hazardous chemical.[1] It is a flammable liquid and vapor.[1] The substance is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes serious eye irritation and may cause respiratory irritation.[1][5]

Hazard Statements (H-phrases):

-

H226: Flammable liquid and vapor.[4]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (P-phrases): A detailed list of precautionary statements can be found in the safety data sheets.[4] Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools.[4] It is crucial to wear protective gloves, eye protection, and face protection.

Experimental Protocols

Detailed methodologies for key safety and handling procedures are outlined below. These protocols are derived from standard safety data sheets.

Personal Protective Equipment (PPE)

A critical aspect of safely handling Heptafluorobutyl Methacrylate is the consistent use of appropriate personal protective equipment.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C8H7F7O2 | CID 83666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13695-31-3: 1H,1H-heptafluorobutyl methacrylate [cymitquimica.com]

- 4. メタクリル酸2,2,3,3,4,4,4-ヘプタフルオロブチル | this compound | 13695-31-3 | 東京化成工業株式会社 [tcichemicals.com]

- 5. chemical-label.com [chemical-label.com]

Solubility of Heptafluorobutyl Methacrylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyl methacrylate (HFBMA) is a fluorinated monomer increasingly utilized in the synthesis of advanced polymers for specialized applications, including low surface energy coatings, hydrophobic materials, and biomedical devices. A thorough understanding of its solubility in various organic solvents is critical for its effective use in polymerization processes, formulation development, and material characterization. This technical guide provides a comprehensive overview of the solubility characteristics of HFBMA in a range of common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents a qualitative solubility summary based on the general principles of solubility for fluorinated compounds. Furthermore, it offers a detailed experimental protocol for the quantitative determination of HFBMA solubility, enabling researchers to generate precise data for their specific applications.

Introduction

Heptafluorobutyl methacrylate (CAS No. 13695-31-3) is a methacrylate ester containing a C4 fluoroalkyl chain.[1] Its chemical structure, featuring a methacrylate group amenable to polymerization and a highly fluorinated butyl tail, imparts unique properties to the resulting polymers, such as chemical inertness, thermal stability, and low refractive index. The solubility of this monomer is a fundamental parameter that dictates its handling, reaction kinetics, and the morphology of the resulting polymers.

This guide addresses the critical need for solubility data by providing a qualitative assessment and a robust experimental framework for its quantitative measurement.

Qualitative Solubility of Heptafluorobutyl Methacrylate

Based on the principle of "like dissolves like" and the known solubility characteristics of similar fluorinated methacrylates, a qualitative assessment of HFBMA's solubility in common organic solvents is presented in Table 1. The highly fluorinated tail of HFBMA suggests good solubility in solvents with some fluorine content or in non-polar to moderately polar solvents that can accommodate the fluorinated segment. Its solubility in highly polar or protic solvents is expected to be limited.

Table 1: Qualitative Solubility of Heptafluorobutyl Methacrylate in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF is a versatile solvent for many monomers and polymers, including methacrylates.[2] |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent known to dissolve a wide range of organic compounds, including methacrylates.[3] |

| Alcohols | Ethanol | Sparingly Soluble | The polarity and hydrogen bonding of ethanol may limit the solubility of the non-polar fluorinated chain.[4] |

| Methanol | Sparingly Soluble | Similar to ethanol, the high polarity and hydrogen bonding of methanol are expected to result in lower solubility for the fluorinated monomer.[5] | |

| Alkanes | Hexane | Soluble | As a non-polar solvent, hexane is likely to be a good solvent for the non-polar fluorinated tail of HFBMA.[6] |

| Aromatics | Toluene | Soluble | Toluene is a good solvent for many polymers and monomers, including those with non-polar characteristics.[4] |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity and ester functionality make it a suitable solvent for many methacrylate monomers.[7] |

| Amides | Dimethylformamide (DMF) | Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and polymers.[8][9] |

Note: This table provides an estimation of solubility. Experimental verification is necessary for precise quantitative data.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines the gravimetric method, a reliable and widely used technique for determining the equilibrium solubility of a solid or liquid in a solvent.[10]

Materials and Equipment

-

Heptafluorobutyl methacrylate (HFBMA), >98% purity[11]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Micropipettes

-

Centrifuge

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (for concentration analysis)

-

Volumetric flasks

Experimental Workflow

The overall workflow for determining the solubility of HFBMA is depicted in the following diagram.

Detailed Procedure

-

Preparation of Saturated Solutions :

-

Into a series of vials, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Add an excess amount of HFBMA to each vial to ensure that a saturated solution is formed and some undissolved HFBMA remains. The exact amount of excess is not critical, but it should be sufficient to be visible after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.[10] It is advisable to perform a preliminary experiment to determine the minimum time required to reach a constant concentration.

-

-

Phase Separation :

-

After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for a short period to allow the excess HFBMA to settle.

-

To ensure complete separation of the undissolved monomer, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Analysis :

-

Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant (the saturated solution) without disturbing the undissolved layer.

-

Accurately dilute the aliquot with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) to determine the concentration of HFBMA.

-

-

Calculation of Solubility :

-

Calculate the concentration of HFBMA in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Concentration from analysis [g/mL] × Dilution Factor × 100)

-

Visualization of Logical Relationships

The decision-making process for solvent selection and solubility testing can be visualized as a logical flow.

Conclusion

References

- 1. 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate | C8H7F7O2 | CID 83666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Perfluorobutyl)ethyl methacrylate price,buy 2-(Perfluorobutyl)ethyl methacrylate - chemicalbook [chemicalbook.com]

- 6. eipbn.org [eipbn.org]

- 7. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 8. chempoint.com [chempoint.com]

- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 13695-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Unveiling the Thermal Properties of Poly(heptafluorobutyl methacrylate): A Technical Guide to its Glass Transition Temperature

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the glass transition temperature (Tg) of poly(heptafluorobutyl methacrylate). This fluorinated polymer is gaining interest in various advanced applications, including low refractive index optical materials and optoelectronics, due to its high mechanical strength, thermal stability, and chemical inertness.[1] A critical parameter governing its processing and end-use performance is the glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

Glass Transition Temperature of Poly(heptafluorobutyl methacrylate)

The glass transition temperature is a fundamental property of amorphous and semi-crystalline polymers. It dictates the material's operational limits, influencing its mechanical properties such as stiffness and flexibility. Below the Tg, the polymer is hard and brittle, while above it, it becomes soft and pliable.

Quantitative Data Summary

The glass transition temperature of poly(heptafluorobutyl methacrylate) has been determined using Differential Scanning Calorimetry (DSC). A summary of the available data is presented in the table below.

| Polymer | Glass Transition Temperature (Tg) | Method of Determination | Reference |

| Poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) | 65 °C | DSC | --INVALID-LINK-- |

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The following protocol outlines a standard method for determining the glass transition temperature of poly(heptafluorobutyl methacrylate) using Differential Scanning Calorimetry (DSC), a widely used thermal analysis technique.[2][3] This method is based on standard procedures such as ASTM E1356 and ISO 11357-2.[2]

Objective: To accurately measure the glass transition temperature (Tg) of a poly(heptafluorobutyl methacrylate) sample.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory

-

Standard aluminum DSC pans and lids

-

Crimper for sealing DSC pans

-

Microbalance (accurate to ±0.01 mg)

-

Nitrogen gas supply for purging

Sample Preparation:

-

Ensure the poly(heptafluorobutyl methacrylate) sample is dry and free of any residual solvents or impurities.

-

Using a microbalance, accurately weigh 5-10 mg of the polymer sample directly into a standard aluminum DSC pan.

-

Securely seal the pan with an aluminum lid using a crimper. Ensure a hermetic seal to prevent any loss of volatiles during the experiment.

-

Prepare an identical empty aluminum pan to be used as a reference.

DSC Measurement Procedure:

-

Place the sealed sample pan and the empty reference pan into the DSC cell.

-

Purge the DSC cell with dry nitrogen gas at a constant flow rate (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.

-

Equilibrate the sample at a temperature well below the expected Tg, for instance, 0°C.

-

Ramp the temperature at a controlled heating rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg, for example, 100°C.

-

Cool the sample back to the initial temperature at a controlled rate.

-

Perform a second heating scan under the same conditions as the first scan. The second heating scan is often used to determine the Tg, as it erases the thermal history of the sample.

Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram.

-

Determine the glass transition temperature (Tg) from the second heating curve. The Tg is typically taken as the midpoint of the inflection of the step change in heat flow.[2] This can be determined using the half-height method as per standard analysis software.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the glass transition temperature of poly(heptafluorobutyl methacrylate) using DSC.

Caption: Workflow for Tg determination by DSC.

References

Synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing the fluorinated monomer 2,2,3,3,4,4,4-heptafluorobutyl methacrylate (HFBMA). HFBMA is a valuable building block in the development of advanced polymers with applications in specialty coatings, low-surface-energy materials, and biomedical devices. This document details common synthetic methodologies, presents quantitative data for the monomer, and includes representative experimental protocols.

Core Synthesis Methodologies

The synthesis of HFBMA is primarily achieved through three main pathways: direct esterification of 2,2,3,3,4,4,4-heptafluorobutanol (HFBol) with a methacrylic acid derivative, or transesterification of an alkyl methacrylate with HFBol. Each method offers distinct advantages and challenges in terms of reaction conditions, reagent availability, and yield.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the final product, this compound.

| Property | 2,2,3,3,4,4,4-Heptafluorobutanol (HFBol) | Methacrylic Acid | Methacryloyl Chloride | Methyl Methacrylate | This compound (HFBMA) |

| Molecular Formula | C₄H₃F₇O | C₄H₆O₂ | C₄H₅ClO | C₅H₈O₂ | C₈H₇F₇O₂ |

| Molecular Weight | 200.05 g/mol | 86.09 g/mol | 104.53 g/mol | 100.12 g/mol | 268.13 g/mol |

| Boiling Point | 108-110 °C | 161 °C | 95-96 °C | 100.3 °C | 134-136 °C |

| Density | 1.674 g/mL at 20 °C | 1.015 g/mL | 1.07 g/mL | 0.944 g/mL | 1.345 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.287 | 1.431 | 1.444 | 1.414 | 1.341[1] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of HFBMA via the most common methods.

Method 1: Direct Esterification with Methacrylic Acid (Fischer Esterification)

This method involves the acid-catalyzed reaction between 2,2,3,3,4,4,4-heptafluorobutanol and methacrylic acid. The removal of water is crucial to drive the reaction to completion.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2,2,3,3,4,4,4-heptafluorobutanol (1.0 eq), methacrylic acid (1.1 eq), a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq), and a polymerization inhibitor (e.g., hydroquinone, 100 ppm).

-

Add a solvent that forms an azeotrope with water (e.g., toluene) to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Acylation with Methacryloyl Chloride

This method offers a more reactive pathway to HFBMA, proceeding under milder conditions than direct esterification.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer, add 2,2,3,3,4,4,4-heptafluorobutanol (1.0 eq), a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq), and a polymerization inhibitor (e.g., hydroquinone, 100 ppm) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride (1.05 eq) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a dilute aqueous HCl solution, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Method 3: Transesterification with Methyl Methacrylate

This method involves the exchange of the alcohol moiety of methyl methacrylate with 2,2,3,3,4,4,4-heptafluorobutanol, catalyzed by an appropriate transesterification catalyst.

Experimental Protocol:

-

In a round-bottom flask equipped with a distillation head and a condenser, combine methyl methacrylate (1.5-2.0 eq), 2,2,3,3,4,4,4-heptafluorobutanol (1.0 eq), a transesterification catalyst (e.g., titanium(IV) isopropoxide, 0.01 eq), and a polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol, 100 ppm).

-

Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct as it is formed (typically 100-150 °C).

-

Continuously remove the methanol as it is formed to drive the equilibrium towards the formation of the desired product.

-

Monitor the reaction by gas chromatography (GC) to determine the consumption of the starting alcohol.

-

Once the reaction reaches completion, cool the mixture.

-

The catalyst can be deactivated by washing with a dilute acid solution.

-

Purify the product by fractional distillation under reduced pressure to separate the HFBMA from the excess methyl methacrylate and any side products.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Relationship of Synthesis Pathways

The different synthetic routes to this compound all start from the key fluorinated alcohol and converge on the final monomer product.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) (PHFBMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protocols outlined herein are designed to enable the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for various applications in drug delivery, medical devices, and advanced materials.

Introduction

This compound (HFBMA) is a fluorinated monomer that, when polymerized, yields polymers with unique properties such as low surface energy, high thermal stability, and chemical resistance. Controlled radical polymerization techniques, particularly RAFT polymerization, are essential for synthesizing HFBMA-based polymers with precise control over the macromolecular architecture. This control is critical for applications where polymer properties must be finely tuned.

RAFT polymerization is a versatile method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. The process involves the use of a chain transfer agent (CTA), which mediates the polymerization via a reversible chain-transfer process. The general mechanism of RAFT polymerization is depicted below.

Caption: General mechanism of RAFT polymerization.

Experimental Protocols

The following protocols are representative examples for the RAFT polymerization of HFBMA. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.

Materials

-

Monomer: this compound (HFBMA)

-

RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or Cumyl dithiobenzoate (CDB)

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous 1,4-dioxane or Tetrahydrofuran (THF)

-

Inhibitor Remover: Basic alumina column

Note: HFBMA should be passed through a basic alumina column to remove the inhibitor before use. AIBN should be recrystallized from methanol before use.

Protocol for RAFT Homopolymerization of HFBMA

This protocol targets a polymer with a degree of polymerization (DP) of 100.

Experimental Workflow:

Caption: Experimental workflow for RAFT polymerization of HFBMA.

Procedure:

-

Reagent Preparation:

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, add HFBMA (5.00 g, 18.9 mmol), CPDTC (0.065 g, 0.189 mmol), and AIBN (6.2 mg, 0.0378 mmol).

-

Add 10 mL of anhydrous 1,4-dioxane to the flask. The molar ratio of [HFBMA]:[CPDTC]:[AIBN] is 100:1:0.2.

-

-

Degassing:

-

Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture.

-

Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction time will influence the monomer conversion and the final molecular weight.

-

-

Termination and Isolation:

-

To quench the polymerization, remove the flask from the oil bath and immerse it in an ice-water bath.

-

Open the flask to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) while stirring.

-

Collect the precipitated polymer by filtration.

-

-

Purification and Drying:

-

To remove any unreacted monomer or residual reagents, redissolve the polymer in a small amount of THF and re-precipitate it in cold methanol. Repeat this step twice.

-

Dry the final polymer product in a vacuum oven at 40 °C overnight.

-

Data Presentation

The following tables summarize typical experimental conditions and expected results for the RAFT polymerization of HFBMA.

Table 1: Experimental Conditions for RAFT Polymerization of HFBMA

| Parameter | Condition 1 | Condition 2 |

| Monomer | HFBMA | HFBMA |

| RAFT Agent | CPDTC | CDB |

| Initiator | AIBN | AIBN |

| Solvent | 1,4-Dioxane | THF |

| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 | 200:1:0.3 |

| Temperature (°C) | 70 | 70 |

| Time (h) | 12 | 18 |

| Monomer Concentration (M) | 2.0 | 1.5 |

Table 2: Expected Polymer Characteristics

| Condition | Conversion (%) | Mn, GPC ( g/mol ) | Mn, theoretical ( g/mol ) | Đ (Mw/Mn) |

| Condition 1 | ~85 | ~23,000 | 22,600 | < 1.20 |

| Condition 2 | ~90 | ~48,000 | 47,900 | < 1.25 |

Mn, theoretical = ([Monomer]/[CTA]) × Conversion × Mw, Monomer + Mw, CTA

Characterization

The synthesized poly(HFBMA) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). THF is a suitable eluent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR can be used to confirm the polymer structure and to calculate monomer conversion.

Troubleshooting

-

Low Conversion: Increase reaction time, initiator concentration, or temperature. Ensure the system is thoroughly deoxygenated.

-

High Polydispersity (Đ > 1.3): This may indicate a loss of control. Check the purity of all reagents. The ratio of initiator to RAFT agent might be too high.

-

Bimodal GPC Trace: This could be due to inefficient initiation or the presence of impurities that terminate the polymerization.

These application notes and protocols provide a comprehensive guide for the successful RAFT polymerization of this compound. By following these procedures, researchers can synthesize well-defined fluorinated polymers for a variety of advanced applications.

Application Notes and Protocols for Emulsion Polymerization of Heptafluorobutyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptafluorobutyl methacrylate (HFBMA) is a fluorinated monomer that, when polymerized, yields a polymer with a low surface energy, high hydrophobicity, and excellent thermal and chemical stability. Emulsion polymerization is a versatile and widely used technique for the synthesis of fluorinated polymers like poly(heptafluorobutyl methacrylate) [poly(HFBMA)]. This method offers several advantages, including high polymerization rates, good heat transfer, and the ability to produce high molecular weight polymers at low viscosity. The resulting polymer latex can be used in a variety of applications, including coatings, adhesives, and as a component in drug delivery systems.

This document provides detailed application notes and experimental protocols for the emulsion polymerization of HFBMA. The focus is on the semi-continuous seeded emulsion polymerization technique, which allows for good control over particle size and morphology.

Emulsion Polymerization of Heptafluorobutyl Methacrylate: An Overview

The emulsion polymerization of HFBMA typically involves the following key components and stages:

-

Monomer: Heptafluorobutyl methacrylate (HFBMA) is the primary monomer. It can be homopolymerized or copolymerized with other acrylic monomers such as methyl methacrylate (MMA) and butyl acrylate (BA) to tailor the properties of the final polymer.

-

Continuous Phase: Deionized water is the continuous phase in which the monomer droplets and polymer particles are dispersed.

-

Initiator: A water-soluble initiator, such as potassium persulfate (KPS), is commonly used to initiate the polymerization.

-

Surfactant (Emulsifier): A combination of anionic and nonionic surfactants is often employed to stabilize the monomer droplets and the growing polymer particles, preventing coagulation. Polymerizable surfactants can also be used to create covalent bonding to the polymer chain, which can enhance the stability of the final product.

-

Polymerization Technique: Semi-continuous seeded emulsion polymerization is a preferred method. This technique involves the initial formation of "seed" particles in a batch stage, followed by the continuous feeding of the monomer and other reagents. This approach allows for better control over the particle size distribution and overall reaction kinetics.

Experimental Protocols

Materials

-

Heptafluorobutyl methacrylate (HFBMA), inhibitor removed

-

Methyl methacrylate (MMA), inhibitor removed

-

Butyl acrylate (BA), inhibitor removed

-

Potassium persulfate (KPS), initiator

-

Sodium dodecyl sulfate (SDS), anionic surfactant

-

Nonylphenol ethoxylate (OP-10), nonionic surfactant

-

Deionized water

Protocol for Semi-Continuous Seeded Emulsion Copolymerization of HFBMA, MMA, and BA

This protocol is a representative example based on studies of similar fluorinated acrylates and can be adapted for the homopolymerization of HFBMA.

Step 1: Seed Latex Preparation (Batch Stage)

-

To a 250 mL four-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermometer, add 100 g of deionized water, 1.0 g of sodium dodecyl sulfate (SDS), and 1.0 g of nonylphenol ethoxylate (OP-10).

-

Stir the mixture at 300 rpm under a nitrogen atmosphere and heat to 80°C.

-

Prepare a monomer mixture of 5.0 g of methyl methacrylate (MMA) and 5.0 g of butyl acrylate (BA).

-

Add 10% of the monomer mixture to the flask.

-

Dissolve 0.3 g of potassium persulfate (KPS) in 10 mL of deionized water and add it to the flask to initiate the polymerization.

-

Allow the seed polymerization to proceed for 30 minutes.

Step 2: Monomer Emulsion Preparation

-

In a separate beaker, prepare a monomer emulsion by mixing the remaining 90% of the MMA/BA monomer mixture, 7.0 g of HFBMA, 1.0 g of SDS, 1.0 g of OP-10, and 40 g of deionized water.

-

Stir this mixture vigorously to form a stable emulsion.

Step 3: Semi-Continuous Feeding

-

After the 30-minute seed stage, continuously feed the monomer emulsion into the reaction flask over a period of 3 hours using a syringe pump.

-

Simultaneously, feed a solution of 0.3 g of KPS in 20 mL of deionized water over the same 3-hour period.

-

Maintain the reaction temperature at 80°C and the stirring speed at 200 rpm throughout the feeding process.

Step 4: Post-Polymerization

-

After the feeding is complete, increase the temperature to 85°C and continue the reaction for another 1-2 hours to ensure high monomer conversion.

-

Cool the reactor to room temperature.

-

Filter the resulting latex through a 100-mesh screen to remove any coagulum.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the emulsion polymerization of HFBMA and its copolymers. Note that the data for the HFBMA homopolymer is illustrative and based on trends observed for similar fluorinated methacrylates.

Table 1: Typical Formulation for Semi-Continuous Seeded Emulsion Polymerization

| Component | Role | Concentration (wt% based on total monomers) |

| Heptafluorobutyl methacrylate (HFBMA) | Monomer | 10 - 100 |

| Methyl methacrylate (MMA) | Co-monomer | 0 - 45 |

| Butyl acrylate (BA) | Co-monomer | 0 - 45 |

| Potassium persulfate (KPS) | Initiator | 0.5 - 1.0 |

| Sodium dodecyl sulfate (SDS) | Anionic Surfactant | 1.0 - 2.0 |

| Nonylphenol ethoxylate (OP-10) | Nonionic Surfactant | 1.0 - 2.0 |

| Deionized Water | Continuous Phase | q.s. to desired solids content |

Table 2: Influence of Initiator and Surfactant Concentration on Polymer Properties (Illustrative)

| Initiator (KPS) (wt%) | Surfactant (Total) (wt%) | Monomer Conversion (%) | Particle Size (nm) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |

| 0.5 | 3.0 | > 95 | 100 - 150 | High | 1.5 - 2.5 |

| 1.0 | 3.0 | > 98 | 80 - 120 | Moderate | 1.8 - 2.8 |

| 0.5 | 5.0 | > 98 | 50 - 100 | High | 1.4 - 2.2 |

| 1.0 | 5.0 | > 99 | 40 - 80 | Moderate | 1.6 - 2.5 |

Table 3: Characterization of Poly(HFBMA-co-MMA-co-BA) Latex

| Property | Method | Typical Value |

| Solids Content | Gravimetry | 30 - 40% |

| pH | pH meter | 6.0 - 8.0 |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.1 |

| Zeta Potential | Electrophoretic Light Scattering | -30 to -50 mV |

| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Varies with co-monomer ratio |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the emulsion polymerization of HFBMA.

Caption: Mechanism of particle nucleation and growth in emulsion polymerization.

Caption: Workflow for semi-continuous seeded emulsion polymerization.

Caption: Key parameter relationships in emulsion polymerization.

Application Notes and Protocols for the Copolymerization of Heptafluorobutyl Methacrylate with Methyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of heptafluorobutyl methacrylate (HFBMA) and methyl methacrylate (MMA) offers a versatile platform for the synthesis of fluorinated acrylic copolymers with tunable properties. These materials are of significant interest across various fields, including biomedical devices, drug delivery systems, and advanced coatings, owing to their unique combination of properties derived from both the fluorinated and non-fluorinated monomer units. The incorporation of HFBMA imparts desirable characteristics such as hydrophobicity, oleophobicity, low surface energy, chemical resistance, and thermal stability.[1] Conversely, MMA contributes to the mechanical strength, optical clarity, and processability of the resulting copolymer.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(heptafluorobutyl methacrylate-co-methyl methacrylate) [P(HFBMA-co-MMA)]. The protocols are intended to serve as a comprehensive guide for researchers and professionals engaged in the development of novel polymeric materials.

Applications

The unique properties of P(HFBMA-co-MMA) copolymers make them suitable for a range of applications:

-

Biomaterial Coatings: The low surface energy and hydrophobic nature of these copolymers can reduce protein adsorption and biofilm formation, making them excellent candidates for coating medical implants and devices to improve biocompatibility and reduce fouling.

-

Drug Delivery: The tunable hydrophobicity of the copolymer can be exploited for the controlled release of therapeutic agents. The copolymer can be formulated into nanoparticles, micelles, or films for targeted drug delivery applications.

-

Hydrophobic and Oleophobic Surfaces: These copolymers can be used to create water and oil repellent coatings for various substrates, including textiles, electronics, and optical components.

-

High-Performance Materials: The thermal and chemical stability imparted by the fluorinated segments makes these copolymers suitable for applications requiring robust materials that can withstand harsh environments.

Experimental Protocols

Materials

-

Heptafluorobutyl methacrylate (HFBMA), stabilized

-

Methyl methacrylate (MMA), stabilized

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Toluene, anhydrous

-

Methanol

-

Chloroform

-

Acetone

Note: Monomers should be passed through a column of basic alumina to remove inhibitors prior to use. All solvents should be of analytical grade and used as received or purified according to standard procedures.

Protocol 1: Free-Radical Solution Copolymerization of HFBMA and MMA

This protocol describes a standard method for synthesizing P(HFBMA-co-MMA) via free-radical polymerization in a toluene solution.

Procedure:

-

Monomer and Initiator Preparation: Prepare stock solutions of varying molar ratios of HFBMA and MMA in toluene in a series of polymerization tubes. A typical total monomer concentration is 1-2 M.

-

Initiator Addition: Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration) to each polymerization tube.

-

Degassing: Subject the reaction mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Seal the tubes under vacuum or an inert atmosphere (e.g., nitrogen or argon) and place them in a preheated oil bath at 60-80°C. The polymerization time can range from 6 to 24 hours, depending on the desired conversion. To determine reactivity ratios, it is crucial to keep the conversion below 10% to ensure the monomer feed ratio remains relatively constant.[2]

-

Termination and Precipitation: After the desired reaction time, terminate the polymerization by rapidly cooling the tubes in an ice bath and exposing the contents to air.

-

Purification: Precipitate the copolymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it several times with fresh non-solvent to remove unreacted monomers and initiator residues, and dry the final product in a vacuum oven at 40-50°C to a constant weight.

Experimental Workflow for Solution Copolymerization

Caption: Workflow for P(HFBMA-co-MMA) synthesis.

Protocol 2: Characterization of P(HFBMA-co-MMA) Copolymers

The composition of the synthesized copolymers can be determined using ¹H NMR spectroscopy.

Procedure:

-

Dissolve a small amount of the dried copolymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).

-

Acquire the ¹H NMR spectrum.

-

Integrate the characteristic proton signals for both HFBMA and MMA units.

-

HFBMA: The signal for the -OCH₂- protons typically appears around 4.4-4.6 ppm.

-

MMA: The signal for the -OCH₃ protons is usually observed around 3.6 ppm.

-

-

Calculate the molar ratio of the two monomers in the copolymer using the integrated peak areas.

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymers.[3][4][5]

Procedure:

-

Dissolve the copolymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran, THF).

-

Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

-

Inject the sample into the GPC system.

-

Analyze the data using a calibration curve generated from polymer standards (e.g., polystyrene or PMMA).

DSC is employed to determine the glass transition temperature (T₉), while TGA is used to assess the thermal stability of the copolymers.[6][7][8]

Procedure (DSC):

-

Accurately weigh a small amount of the copolymer (5-10 mg) into an aluminum DSC pan.

-

Heat the sample to a temperature above its expected T₉ under a nitrogen atmosphere to erase its thermal history.

-

Cool the sample at a controlled rate.

-

Reheat the sample at a controlled rate (e.g., 10°C/min). The T₉ is determined from the midpoint of the transition in the second heating scan.

Procedure (TGA):

-

Place a small, accurately weighed sample of the copolymer (5-10 mg) into a TGA pan.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature to determine the onset of decomposition and the degradation profile.

Data Presentation

The following tables summarize the expected trends and provide a template for presenting quantitative data from the copolymerization of HFBMA and MMA.

Table 1: Monomer Reactivity Ratios

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (HFBMA) | r₂ (MMA) | r₁ * r₂ | Copolymer Type |

| HFBMA | MMA | > 1 (Expected) | < 1 (Expected) | ~1 | Random/Statistical |

Note: Based on studies of similar fluorinated methacrylates, it is anticipated that HFBMA will be more reactive than MMA (r₁ > 1) and that the MMA radical will prefer to add HFBMA (r₂ < 1).[1] The product of the reactivity ratios is expected to be close to 1, indicating the formation of a random copolymer.

Table 2: Copolymerization Data of HFBMA and MMA

| Mole Fraction of HFBMA in Feed | Mole Fraction of HFBMA in Copolymer | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | T₉ (°C) |

| 0.1 | |||||

| 0.3 | |||||

| 0.5 | |||||

| 0.7 | |||||

| 0.9 |

This table should be populated with experimental data. The mole fraction of HFBMA in the copolymer is determined by ¹H NMR. Mₙ, Mₙ, and PDI are determined by GPC. T₉ is determined by DSC.

Signaling Pathways and Logical Relationships

Free Radical Copolymerization Mechanism

Caption: Mechanism of free radical copolymerization.

Conclusion

The copolymerization of heptafluorobutyl methacrylate and methyl methacrylate provides a robust method for creating advanced materials with a wide range of tunable properties. By carefully controlling the monomer feed ratio and polymerization conditions, researchers can tailor the hydrophobicity, surface energy, thermal stability, and mechanical properties of the resulting copolymers to suit specific applications in the biomedical, pharmaceutical, and materials science fields. The protocols and data presentation guidelines provided herein offer a solid foundation for the synthesis and characterization of these versatile fluorinated copolymers.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Synthesis and characterization of poly (methyl methacrylate-styrene) copolymeric beads for bone cements [scielo.org.ar]

Application Notes and Protocols: Heptafluorobutyl Methacrylate in Dental Composite Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heptafluorobutyl methacrylate (FBMA) is a fluorinated monomer that is gaining attention in the formulation of dental composite materials. Its incorporation into the resin matrix, typically as a partial replacement for conventional diluent monomers, aims to enhance specific properties of the final restorative material. The primary benefits of including FBMA are associated with its ability to reduce surface free energy and increase hydrophobicity, leading to improved anti-bacterial adhesion properties. This document provides an overview of its application, summarizes key performance data, and details relevant experimental protocols.

Application: Enhancing Anti-Bacterial Adhesion in Dental Composites

The primary application of heptafluorobutyl methacrylate in dental composites is to reduce the adhesion of oral bacteria, such as Streptococcus mutans, a key contributor to dental caries. By acting as a reactive diluent, FBMA is co-polymerized within the resin matrix, modifying the surface properties of the cured composite. The fluorine moieties in FBMA lower the surface free energy of the material, making it more difficult for bacteria to attach and form biofilms.

Quantitative Data Summary

The following tables summarize the key performance indicators of dental resin composites (DRCs) containing varying concentrations of 1H,1H-heptafluorobutyl methacrylate (FBMA) as a partial diluent. The control formulation (DSF-0) contains a fluorinated dimethacrylate (FDMA) and a reactive diluent (SR833s), while the experimental groups (DSF-1, DSF-2, DSF-3) incorporate increasing amounts of FBMA. A traditional Bis-GMA/TEGDMA (BT) formulation is included for comparison.[1]

Table 1: Mechanical Properties of Dental Resin Composites with Heptafluorobutyl Methacrylate [1]

| Composite Code | FBMA Concentration (wt%) | Flexural Strength (MPa) - Before Water Immersion | Flexural Modulus (GPa) - Before Water Immersion | Flexural Strength (MPa) - After Water Immersion | Flexural Modulus (GPa) - After Water Immersion |

| BT | 0 | 117.3 ± 7.9 | 6.3 ± 0.5 | 74.3 ± 6.1 | 4.7 ± 0.4 |

| DSF-0 | 0 | 141.2 ± 8.1 | 7.1 ± 0.6 | 108.4 ± 7.5 | 6.0 ± 0.3 |

| DSF-1 | 5 | 145.7 ± 9.3 | 7.3 ± 0.4 | 105.8 ± 6.8 | 6.0 ± 0.5 |

| DSF-2 | 10 | 138.4 ± 8.8 | 6.9 ± 0.5 | 96.2 ± 7.2 | 5.9 ± 0.4 |

| DSF-3 | 15 | 129.6 ± 7.5 | 6.5 ± 0.3 | 98.5 ± 6.5 | 5.8 ± 0.3 |

Table 2: Physicochemical Properties and Bacterial Adhesion [1]

| Composite Code | FBMA Concentration (wt%) | Degree of Conversion (%) | Volumetric Shrinkage (%) | Water Sorption (μg/mm³) | Surface Free Energy (mN/m) | S. mutans Adhesion (CFU/mL x 10⁵) |

| BT | 0 | 65.4 ± 1.2 | 3.8 ± 0.2 | 25.7 ± 1.1 | 42.1 ± 1.5 | 8.9 ± 1.1 |

| DSF-0 | 0 | 68.2 ± 1.5 | 3.5 ± 0.3 | 18.9 ± 0.9 | 35.4 ± 1.3 | 5.1 ± 0.8 |

| DSF-1 | 5 | 67.9 ± 1.3 | 3.6 ± 0.2 | 18.5 ± 0.8 | 32.1 ± 1.1 | 3.2 ± 0.6 |

| DSF-2 | 10 | 67.5 ± 1.1 | 3.7 ± 0.3 | 18.1 ± 0.7 | 29.8 ± 1.0 | 2.1 ± 0.5 |

| DSF-3 | 15 | 67.1 ± 1.4 | 3.9 ± 0.2 | 17.8 ± 0.9 | 28.1 ± 0.9 | 1.5 ± 0.4 |

Experimental Protocols

Preparation of Dental Resin Composites

This protocol describes the formulation of experimental dental resin composites incorporating heptafluorobutyl methacrylate.

Materials:

-

Base monomers (e.g., fluorinated dimethacrylate (FDMA), Bis-GMA)

-

Reactive diluent monomers (e.g., SR833s, TEGDMA)

-

Heptafluorobutyl methacrylate (FBMA)

-

Photoinitiator system (e.g., camphorquinone and ethyl 4-dimethylaminobenzoate)

-

Inhibitor (e.g., butylated hydroxytoluene)

-

Silanized inorganic filler (e.g., silica, glass)

Procedure:

-

Prepare the resin matrix by mixing the base monomers, diluent monomers (including the specified weight percentage of FBMA), photoinitiator, and inhibitor in a dark container.

-

Stir the mixture until a homogenous solution is obtained.

-

Gradually add the silanized inorganic filler to the resin matrix.

-

Mix thoroughly to ensure uniform distribution of the filler particles within the resin.

-

Store the resulting composite paste in a light-proof container until use.

Measurement of Flexural Strength and Flexural Modulus

This protocol follows the ISO 4049 standard for testing the flexural properties of dental composites.

Procedure:

-

Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless steel mold with the composite paste.

-

Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.

-

Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's instructions for the curing light.

-

Remove the cured specimen from the mold and lightly polish the edges to remove any flash.

-

For testing after water immersion, store the specimens in distilled water at 37°C for 24 hours.

-

Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 1 mm/min.

-

Record the load at fracture to calculate the flexural strength (FS) and the slope of the linear portion of the load-deflection curve to determine the flexural modulus (FM).

Determination of Degree of Conversion (DC)

The degree of conversion is measured using Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance (ATR) accessory (FTIR-ATR).

Procedure:

-

Record the FTIR spectrum of the uncured composite paste. Identify the absorption peak of the aliphatic C=C double bonds (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., aromatic C=C at 1608 cm⁻¹).

-

Place a small amount of the composite paste onto the ATR crystal, cover with a transparent film, and light-cure for the specified time.

-

Immediately after curing, record the FTIR spectrum of the cured specimen.

-

Calculate the degree of conversion using the following formula: DC (%) = [1 - (Peak Area of aliphatic C=C in polymer / Peak Area of aromatic C=C in polymer) / (Peak Area of aliphatic C=C in monomer / Peak Area of aromatic C=C in monomer)] x 100

Water Sorption (WS) Measurement

This protocol is based on the ISO 4049 standard.

Procedure:

-

Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).

-

Place the specimens in a desiccator and weigh them periodically until a constant mass (m₁) is achieved.

-

Immerse the specimens in distilled water at 37°C.

-

After 7 days, remove the specimens, blot dry, and weigh to obtain the mass after water sorption (m₂).

-

Calculate water sorption using the formula: WS (μg/mm³) = (m₂ - m₁) / V, where V is the volume of the specimen.

Streptococcus mutans Adhesion Assay

This protocol assesses the anti-bacterial adhesion properties of the composite surface.

Procedure:

-

Prepare disc-shaped specimens and sterilize them (e.g., with ethylene oxide).

-

Place the sterile specimens in a 24-well plate.

-

Inoculate the wells with a standardized suspension of S. mutans in a suitable growth medium (e.g., Brain Heart Infusion broth).

-

Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂) for a specified period (e.g., 24 hours) to allow for bacterial adhesion.

-

After incubation, gently wash the specimens with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Transfer the specimens to a new tube containing PBS and sonicate to detach the adherent bacteria.

-

Serially dilute the resulting bacterial suspension and plate onto agar plates.

-

Incubate the plates and count the number of colony-forming units (CFUs) to quantify the number of adherent bacteria.

Visualizations

Caption: Experimental workflow for evaluating FBMA-containing dental composites.

Caption: Logical relationship of FBMA incorporation and its effects.

References

Application of 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate in Optical Fibers: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate (HFBMA) in the fabrication of optical fibers. It is intended for researchers and scientists in materials science, optics, and related fields.

Introduction

In the field of optical fiber technology, the choice of coating and cladding materials is critical to performance, influencing parameters such as signal attenuation, numerical aperture, and environmental stability. Fluorinated polymers, particularly those derived from monomers like this compound (HFBMA), have garnered significant interest due to their inherently low refractive indices and high thermal and chemical stability.[1][2] The incorporation of fluorine atoms into the polymer backbone lowers the material's refractive index, a key property for enhancing the light-guiding capabilities of optical fibers when used as a cladding material.[3] This document outlines the properties, applications, and relevant experimental protocols for utilizing HFBMA in the manufacturing of advanced optical fibers.

Key Properties and Advantages

Poly(this compound) (p(HFBMA)) offers several distinct advantages over conventional non-fluorinated polymers like poly(methyl methacrylate) (PMMA) for optical fiber applications.

-

Low Refractive Index: The primary advantage of p(HFBMA) is its low refractive index, which is crucial for creating a large refractive index difference between the core and the cladding of an optical fiber. This large difference enhances the numerical aperture (NA) of the fiber, allowing it to capture and guide more light effectively.[3]

-

High Thermal Stability: Fluorinated polymers generally exhibit greater thermal stability compared to their non-fluorinated counterparts.[4] This makes p(HFBMA)-coated fibers suitable for applications involving elevated temperatures where standard acrylate coatings might degrade.[5]

-

Chemical Inertness: The strong carbon-fluorine bonds in p(HFBMA) impart excellent chemical resistance, protecting the optical fiber from harsh chemical environments.[1]

-

Low Water Absorption: p(HFBMA) has low water absorptivity, which is beneficial as water absorption can increase optical attenuation.[1]

-

Reduced Attenuation: The presence of fluorine instead of hydrogen atoms in the polymer structure can reduce absorption losses at certain wavelengths, particularly in the near-infrared (NIR) region, leading to lower signal attenuation.[5]

Data Presentation

The following tables summarize the key quantitative data for HFBMA and its polymer in comparison to standard materials used in optical fibers.

| Property | This compound (Monomer) | Poly(this compound) (Polymer) | Poly(methyl methacrylate) (PMMA) |

| Refractive Index (n20/D) | 1.341 (lit.)[6] | 1.383 (lit.)[7] | ~1.49[8] |

| Density (g/mL at 25 °C) | 1.345 (lit.)[6] | - | ~1.18[9] |

| Boiling Point (°C) | 134-136 (lit.)[6] | - | - |

| Glass Transition (Tg, °C) | - | 65 (DSC)[7] | ~105[8] |

| Performance Metric | p(HFBMA) Cladding | Standard PMMA Cladding |

| Typical Attenuation (at 650 nm) | Lower than PMMA (specific values vary with fabrication) | ~170 dB/km[10] |

| Maximum Coupling Efficiency (%) | 31.3[11] | Lower than p(HFBMA) due to higher refractive index[11] |

| Thermal Stability | Higher than PMMA[4] | Lower than p(HFBMA)[4] |

| Young's Modulus | Lower than PMMA, offering greater flexibility[5] | Higher than p(HFBMA)[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of HFBMA in optical fibers.

Synthesis of p(HFBMA) via UV-Initiated Polymerization

This protocol describes the synthesis of a p(HFBMA)-based formulation suitable for UV-curable optical fiber coatings.

Materials:

-

This compound (HFBMA), inhibited

-

Urethane acrylate oligomer (e.g., Ebecryl 230)

-

Reactive diluent (e.g., isobornyl acrylate)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, Irgacure 651)[5]

-

Antioxidant (e.g., bis-phenolic antioxidant)[1]

-

Nitrogen gas for inerting

Equipment:

-

Glass reaction vessel with a mechanical stirrer and nitrogen inlet/outlet

-

UV curing system (e.g., mercury lamp, 340–365 nm)[5]

-

Film applicator (e.g., 3-mil bird applicator)[1]

-

Glass plates

Procedure:

-

Formulation Preparation: In a glass reaction vessel, combine the urethane acrylate oligomer, HFBMA monomer, and reactive diluent in the desired weight percentages. A typical formulation might consist of 50-80% oligomer, 10-40% HFBMA, and 5-20% reactive diluent.[11]

-

Additive Incorporation: Add the photoinitiator (typically 1-5 wt%) and antioxidant (typically 0.5-1 wt%) to the mixture.[1][12]

-

Mixing: Stir the mixture mechanically at room temperature under a nitrogen atmosphere until all components are fully dissolved and the mixture is homogeneous.

-

Degassing: Degas the formulation to remove any dissolved air, which can inhibit polymerization.

-

Film Casting: Place a clean glass plate under the UV curing system. Use a film applicator to cast a thin film of the formulation onto the glass plate.[1]

-

UV Curing: Expose the film to UV radiation under a nitrogen blanket. The required UV dose will depend on the specific formulation and lamp intensity but is typically in the range of 0.1-1.0 J/cm².[1][11]

-

Post-Curing: After UV exposure, the polymer film can be conditioned at an elevated temperature (e.g., 50°C for 5 hours, followed by 120°C for 3 hours) to ensure complete polymerization.[5]

Coating of Optical Fiber with p(HFBMA)

This protocol outlines the process for applying a p(HFBMA)-based UV-curable coating to a glass optical fiber during the drawing process.

Equipment:

-

Optical fiber drawing tower

-

Coating die

-

UV curing lamps integrated into the drawing line[1]

-

Coating formulation prepared as in Protocol 4.1

Procedure:

-

Fiber Drawing: A glass preform is heated in a furnace at the top of the drawing tower and drawn into a thin optical fiber.

-

Coating Application: The bare fiber passes through a coating die filled with the p(HFBMA) formulation. The die applies a uniform layer of the liquid coating onto the fiber. The thickness of the coating is controlled by the die geometry and the drawing speed.

-

UV Curing: Immediately after coating, the fiber passes through a series of high-intensity UV lamps. The UV radiation rapidly polymerizes (cures) the liquid coating into a solid, protective layer. This process is continuous and occurs at high speeds (often exceeding 1000 m/min).[11]

-

Dual Coating (Optional): For enhanced protection, a dual-coating system can be employed. A softer primary coating is applied and cured first, followed by a harder secondary coating.[13]

-

Spooling: The coated and cured optical fiber is then spooled for storage and further processing.

Visualizations

Logical Workflow for p(HFBMA) Optical Fiber Fabrication

Caption: Workflow for fabricating and characterizing p(HFBMA)-coated optical fibers.

Conceptual Relationship of HFBMA Properties to Optical Fiber Performance

Caption: How p(HFBMA) properties enhance optical fiber performance.

References

- 1. pcimag.com [pcimag.com]

- 2. uk.genuinemodules.com [uk.genuinemodules.com]

- 3. fiberoptics4sale.com [fiberoptics4sale.com]

- 4. researchgate.net [researchgate.net]

- 5. shura.shu.ac.uk [shura.shu.ac.uk]

- 6. eprints.usm.my [eprints.usm.my]

- 7. Understand Fiber Attenuation - Fiber Optic Wiki [fowiki.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fiberfin.com [fiberfin.com]

- 11. US6489376B1 - Formulation of UV-curable coatings for optical fiber for a fast cure - Google Patents [patents.google.com]

- 12. paint.org [paint.org]

- 13. researchgate.net [researchgate.net]

Heptafluorobutyl Methacrylate for Low Refractive Index Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of heptafluorobutyl methacrylate (HFBMA) in the synthesis of low refractive index polymers. These materials are of significant interest in various advanced applications, including optical coatings, waveguides, and drug delivery systems.

Introduction

Low refractive index polymers are crucial for the development of next-generation optical and biomedical devices. The incorporation of fluorine atoms into a polymer structure effectively lowers its refractive index due to the high electronegativity and low polarizability of fluorine. Heptafluorobutyl methacrylate (HFBMA) is a fluorinated monomer that serves as an excellent building block for such polymers. Its chemical structure, featuring a C7 fluorinated chain, imparts a significantly low refractive index to the resulting polymer, along with other desirable properties such as high optical transparency, thermal stability, and hydrophobicity.

Poly(heptafluorobutyl methacrylate) (PHFBMA) and its copolymers can be tailored to achieve a specific refractive index and other physicochemical properties, making them versatile materials for applications such as anti-reflective coatings, optical fibers, and encapsulation of optical components.

Properties of Heptafluorobutyl Methacrylate and its Polymer

A summary of the key physical and optical properties of HFBMA monomer and its homopolymer is presented in Table 1.

| Property | Heptafluorobutyl Methacrylate (Monomer) | Poly(heptafluorobutyl methacrylate) (Homopolymer) |

| Chemical Formula | C₈H₇F₇O₂ | (C₈H₇F₇O₂)n |

| Molecular Weight | 268.13 g/mol [1] | Varies with polymerization |

| Refractive Index (n₂₀/D) | 1.341[2] | 1.383 |

| Density (at 25 °C) | 1.345 g/mL[2] | - |

| Boiling Point | 134-136 °C[2] | Not Applicable |

Experimental Protocols

Synthesis of Poly(heptafluorobutyl methacrylate) (PHFBMA) Homopolymer via Free-Radical Polymerization

This protocol describes the synthesis of PHFBMA by solution polymerization using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

-

Heptafluorobutyl methacrylate (HFBMA), inhibited

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-

Methanol

-

Nitrogen gas (high purity)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Monomer Purification: To remove the inhibitor, pass the HFBMA monomer through a column of basic alumina.

-

Reaction Setup: Add the purified HFBMA (e.g., 10 g, 37.3 mmol) and AIBN (e.g., 0.061 g, 0.37 mmol, 1 mol% with respect to the monomer) to a Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 24 hours.

-

Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a beaker of vigorously stirred methanol (e.g., 200 mL).

-

Isolation: Collect the white, precipitated polymer by vacuum filtration.

-

Drying: Dry the polymer in a vacuum oven at 40-50 °C overnight to a constant weight.

Synthesis of Poly(heptafluorobutyl methacrylate-co-methyl methacrylate) Copolymer

This protocol details the synthesis of a random copolymer of HFBMA and methyl methacrylate (MMA) to tailor the refractive index.

Materials:

-

Heptafluorobutyl methacrylate (HFBMA), purified

-

Methyl methacrylate (MMA), purified

-

Azobisisobutyronitrile (AIBN)

-

Toluene, anhydrous

-

Methanol

-

Nitrogen gas (high purity)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

Monomer Preparation: Prepare a mixture of purified HFBMA and MMA in the desired molar ratio (e.g., 1:1 molar ratio: 5 g HFBMA, 18.6 mmol; 1.86 g MMA, 18.6 mmol).

-

Reaction Setup: Add the monomer mixture and AIBN (e.g., 0.061 g, 0.37 mmol, 1 mol% with respect to total monomers) to a Schlenk flask with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (e.g., 20 mL).

-

Degassing: Perform three freeze-pump-thaw cycles.

-

Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.

-

Purification: Precipitate the copolymer in methanol and dry under vacuum as described in Protocol 3.1.

Preparation of Thin Polymer Films for Optical Measurements

This protocol describes the preparation of thin polymer films on a substrate (e.g., silicon wafer or glass slide) by spin coating for refractive index measurements.

Materials:

-

Synthesized PHFBMA or copolymer

-

A suitable solvent (e.g., acetone, ethyl acetate, or a fluorinated solvent)

-

Substrates (silicon wafers or glass slides)

-

Piranha solution (for cleaning glass slides - EXTREME CAUTION ) or RCA-1 solution (for cleaning silicon wafers)

-

Spin coater

-

Hot plate

Procedure:

-

Substrate Cleaning:

-

Silicon Wafers: Clean using the RCA-1 cleaning procedure.

-

Glass Slides: Clean by immersing in Piranha solution for 15 minutes, followed by thorough rinsing with deionized water and drying with nitrogen.

-

-

Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to form a solution with the desired concentration (e.g., 5-10 wt%). The concentration will influence the final film thickness.

-

Spin Coating:

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the polymer solution onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed is a key parameter to control the film thickness.

-

-

Baking: Transfer the coated substrate to a hot plate and bake at a temperature below the polymer's glass transition temperature (e.g., 80-100 °C) for a few minutes to remove any residual solvent.

Refractive Index Measurement using Spectroscopic Ellipsometry

This protocol outlines the measurement of the refractive index and thickness of the prepared polymer thin film.

Equipment:

-

Spectroscopic Ellipsometer

Procedure:

-

Instrument Calibration: Calibrate the ellipsometer using a reference sample (e.g., a silicon wafer with a known native oxide layer).

-

Sample Mounting: Mount the polymer-coated substrate on the sample stage of the ellipsometer.

-

Data Acquisition:

-

Set the angle of incidence (typically 60-70°).

-

Acquire the ellipsometric parameters (Ψ and Δ) over the desired wavelength range (e.g., 300-1000 nm).

-

-

Data Modeling and Analysis:

-

Use the ellipsometer's software to build an optical model of the sample (e.g., a Cauchy layer on a silicon substrate).

-

Fit the model to the experimental data to determine the thickness and the refractive index (as a function of wavelength) of the polymer film.

-

Data Presentation

The refractive indices of copolymers of HFBMA and MMA can be tuned by varying the monomer feed ratio. The expected trend is a decrease in refractive index with increasing HFBMA content.

| HFBMA in Copolymer (mol%) | Methyl Methacrylate in Copolymer (mol%) | Expected Refractive Index (n₂₀/D) |

| 100 | 0 | ~1.383 |

| 75 | 25 | Lower than neat PMMA, higher than neat PHFBMA |

| 50 | 50 | Intermediate |

| 25 | 75 | Closer to neat PMMA |

| 0 | 100 | ~1.49 |

Visualizations

Caption: Chemical structure of Heptafluorobutyl Methacrylate.

Caption: Workflow for polymer synthesis and characterization.

Caption: HFBMA content vs. refractive index.

References

Application Notes and Protocols: Surface Modification with 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate (HFBMA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (HFBMA) for the modification of material surfaces. The protocols detailed below are intended to guide researchers in creating hydrophobic, biocompatible, and functionalized surfaces for a variety of applications, including biomedical devices, cell culture, and drug delivery systems.

Introduction to HFBMA for Surface Modification

This compound (HFBMA) is a fluorinated acrylic monomer that can be polymerized to create surfaces with low surface energy, resulting in hydrophobic and oleophobic properties. The presence of the heptafluorobutyl chain is key to imparting these characteristics. Poly(HFBMA) and its copolymers are of significant interest in the biomedical field for their potential to modulate protein adsorption and cell adhesion, thereby improving the biocompatibility of implanted devices and providing controlled environments for cell culture and tissue engineering.

Key Properties of HFBMA-Modified Surfaces:

-

Hydrophobicity: The high fluorine content leads to low surface energy and hydrophobic characteristics.

-

Biocompatibility: Fluorinated polymers are generally considered to be biocompatible.

-